Methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]thiophene-2-carboxylate
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Overview
Description
Methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]thiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives. This compound is characterized by the presence of a thiophene ring, a cyano group, and a sulfamoyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]thiophene-2-carboxylate typically involves the reaction of thiophene-2-carboxylic acid with 2-cyano-3-methylphenylsulfonamide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or sulfonic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
Methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of Methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets. The cyano group and sulfamoyl group are key functional groups that interact with enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-sulfamoylthiophene-2-carboxylate
- Methyl 3-cyanothiophene-2-carboxylate
- Methyl 3-(methylsulfamoyl)thiophene-2-carboxylate
Uniqueness
Methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]thiophene-2-carboxylate is unique due to the presence of both a cyano group and a sulfamoyl group on the thiophene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S2/c1-9-4-3-5-11(10(9)8-15)16-22(18,19)12-6-7-21-13(12)14(17)20-2/h3-7,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPORQVZZAMPDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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